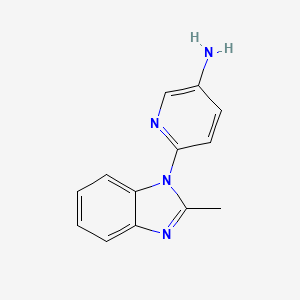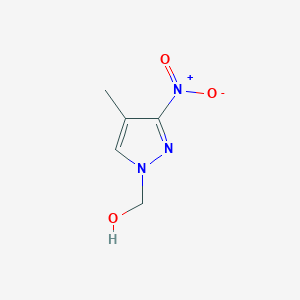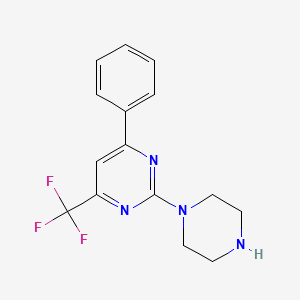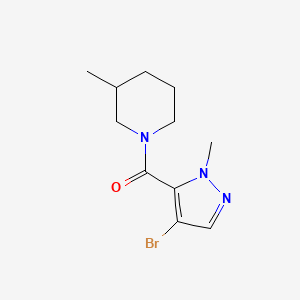![molecular formula C18H18N2O4 B10907010 methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B10907010.png)
methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[(E)-{2-[(2-metilfenoxi)acetil]hidrazinilideno}metil]benzoato de metilo es un compuesto orgánico con la fórmula molecular C17H16N2O3. Este compuesto es conocido por su estructura única, que incluye un éster benzoato unido a una unidad de hidrazona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-[(E)-{2-[(2-metilfenoxi)acetil]hidrazinilideno}metil]benzoato de metilo típicamente implica la reacción del éster metílico del ácido 4-formilbenzoico con la 2-(2-metilfenoxi)acetohidrazida. La reacción se lleva a cabo bajo condiciones de reflujo en presencia de un disolvente adecuado como etanol o metanol. El producto resultante se purifica luego utilizando técnicas de recristalización para obtener el compuesto deseado con alta pureza.
Métodos de producción industrial
Si bien el compuesto se sintetiza principalmente en laboratorios de investigación, los métodos de producción industrial probablemente implicarían rutas sintéticas similares pero a mayor escala. Esto incluiría el uso de disolventes y reactivos de grado industrial, así como técnicas de purificación avanzadas como la cromatografía en columna para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-[(E)-{2-[(2-metilfenoxi)acetil]hidrazinilideno}metil]benzoato de metilo experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en la posición bencílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de benzoatos sustituidos o hidrazonas.
Aplicaciones Científicas De Investigación
El 4-[(E)-{2-[(2-metilfenoxi)acetil]hidrazinilideno}metil]benzoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-[(E)-{2-[(2-metilfenoxi)acetil]hidrazinilideno}metil]benzoato de metilo implica su interacción con dianas moleculares específicas. La unidad de hidrazona puede formar enlaces de hidrógeno con macromoléculas biológicas, potencialmente inhibiendo su función. Además, el compuesto puede interactuar con vías celulares involucradas en el estrés oxidativo y la apoptosis, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
4-Metilbenzoato de metilo: Estructura de éster similar pero carece de la unidad de hidrazona.
4-[(E)-{2-[(2,3-diclorofenoxi)acetil]hidrazinilideno}metil]benzoato de metilo: Estructura similar con diferentes sustituyentes en el grupo fenoxi.
Unicidad
El 4-[(E)-{2-[(2-metilfenoxi)acetil]hidrazinilideno}metil]benzoato de metilo es único debido a su enlace de hidrazona específico y la presencia del grupo 2-metilfenoxi. Esta estructura única contribuye a su reactividad química distintiva y sus posibles actividades biológicas, diferenciándolo de otros compuestos similares.
Propiedades
Fórmula molecular |
C18H18N2O4 |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
methyl 4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H18N2O4/c1-13-5-3-4-6-16(13)24-12-17(21)20-19-11-14-7-9-15(10-8-14)18(22)23-2/h3-11H,12H2,1-2H3,(H,20,21)/b19-11+ |
Clave InChI |
ITYALYKBPQWJTB-YBFXNURJSA-N |
SMILES isomérico |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(9-Ethyl-9H-carbazol-3-YL)hydrazono]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B10906929.png)
![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B10906937.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine](/img/structure/B10906939.png)

![(5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B10906952.png)
![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10906953.png)


![3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10906965.png)
![5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10906969.png)
![Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate](/img/structure/B10906970.png)

![1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B10906989.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B10906992.png)
